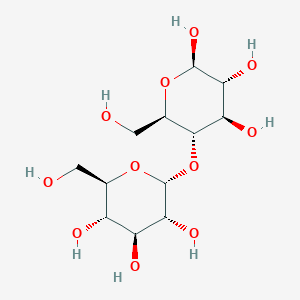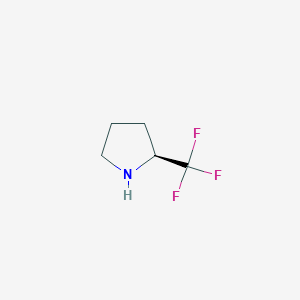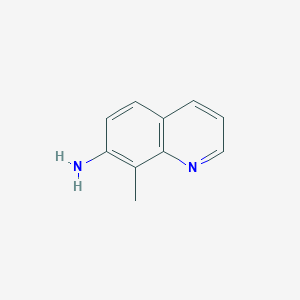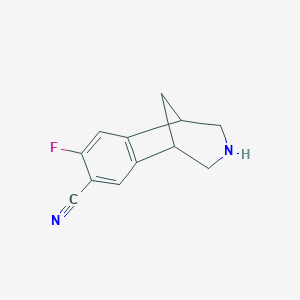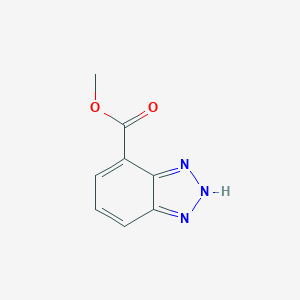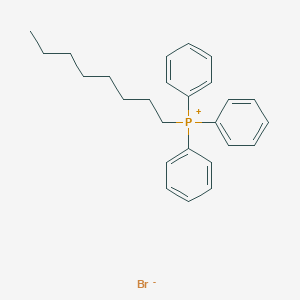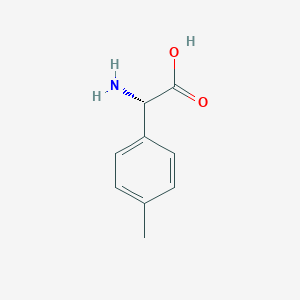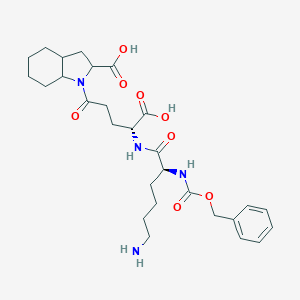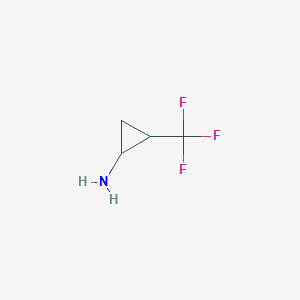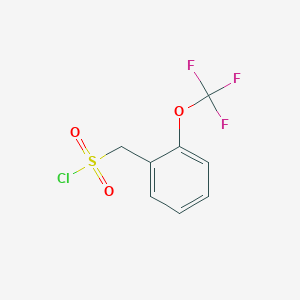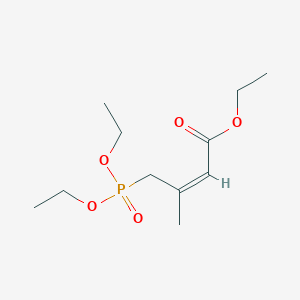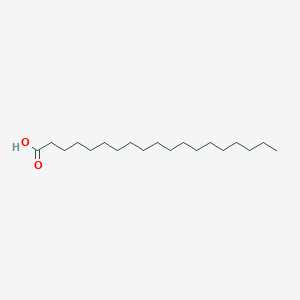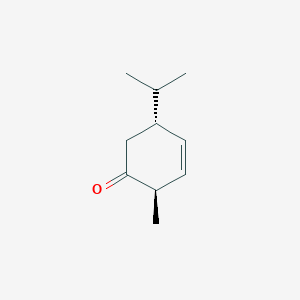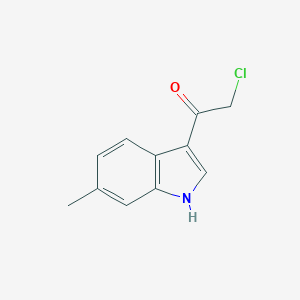
2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone
Vue d'ensemble
Description
2-Chloro-1-(6-methyl-1H-indol-3-yl)ethanone is an organic compound that belongs to the class of indoles and is a derivative of the indole family. It is a white crystalline solid with a melting point of around 70°C and a boiling point of around 250°C. The chemical formula of 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone is C10H9ClNO. It is a colorless, volatile, and slightly soluble in water.
Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids, which are naturally occurring organic compounds mostly found in plants .
- Method : The specific methods of synthesis can vary widely, depending on the specific alkaloid being synthesized .
- Results : The synthesis of these alkaloids can lead to the production of various biologically active compounds .
- Field : Pharmacology
- Application : Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The specific methods of application can vary widely, depending on the specific disorder being treated .
- Results : The use of these indole derivatives has shown promising results in the treatment of various disorders .
- Field : Virology
- Application : Certain indole derivatives have been found to possess antiviral activity .
- Method : These compounds are typically synthesized and then tested for their antiviral activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain viruses .
Synthesis of Alkaloids
Treatment of Various Disorders
Antiviral Activity
- Field : Microbiology
- Application : Indole derivatives have been found to possess antibacterial activity .
- Method : These compounds are typically synthesized and then tested for their antibacterial activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain bacteria .
- Field : Pharmacology
- Application : Certain indole derivatives have been found to possess anti-inflammatory activity .
- Method : These compounds are typically synthesized and then tested for their anti-inflammatory activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain inflammatory responses .
- Field : Oncology
- Application : Indole derivatives have been found to possess anticancer activity .
- Method : These compounds are typically synthesized and then tested for their anticancer activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain cancer cells .
Antibacterial Activity
Anti-inflammatory Activity
Anticancer Activity
- Field : Virology
- Application : Certain indole derivatives have been found to possess anti-HIV activity .
- Method : These compounds are typically synthesized and then tested for their anti-HIV activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against the HIV virus .
- Field : Biochemistry
- Application : Indole derivatives have been found to possess antioxidant activity .
- Method : These compounds are typically synthesized and then tested for their antioxidant activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against oxidative stress .
- Field : Microbiology
- Application : Certain indole derivatives have been found to possess antimicrobial activity .
- Method : These compounds are typically synthesized and then tested for their antimicrobial activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain microbes .
- Field : Pharmacology
- Application : Indole derivatives have been found to possess antitubercular activity .
- Method : These compounds are typically synthesized and then tested for their antitubercular activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against Mycobacterium tuberculosis .
- Field : Endocrinology
- Application : Certain indole derivatives have been found to possess antidiabetic activity .
- Method : These compounds are typically synthesized and then tested for their antidiabetic activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain enzymes related to diabetes .
- Field : Parasitology
- Application : Indole derivatives have been found to possess antimalarial activity .
- Method : These compounds are typically synthesized and then tested for their antimalarial activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against Plasmodium falciparum .
Anti-HIV Activity
Antioxidant Activity
Antimicrobial Activity
Antitubercular Activity
Antidiabetic Activity
Antimalarial Activity
Propriétés
IUPAC Name |
2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEKDVUZMSRMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250063 | |
| Record name | Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone | |
CAS RN |
115027-18-4 | |
| Record name | Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115027-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



